2-Bromo-3-chlorobenzaldehyde

Nucleophilic Aromatic Substitution Leaving Group Potential Reaction Kinetics

Researchers requiring selective dihalogenated benzaldehyde building blocks often face mixture formation with 2,3-dichloro analogs or weak target engagement with fluoro variants. 2-Bromo-3-chlorobenzaldehyde (CAS 74073-40-8) resolves these issues through orthogonal C-Br/C-Cl reactivity and enhanced biological potency. • Orthogonal SNAr: Selective substitution at C-Br leaves 3-Cl intact for downstream functionalization-not possible with 2,3-dichlorobenzaldehyde. • 5.8× ALDH3A1 potency vs. 2-Br-3-F analog (IC50 360 nM vs. 2,100 nM). • Br···O halogen bonding enables tunable solid-state properties absent in fluoro analogs.

Molecular Formula C7H4BrClO
Molecular Weight 219.46 g/mol
CAS No. 74073-40-8
Cat. No. B1290519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-3-chlorobenzaldehyde
CAS74073-40-8
Molecular FormulaC7H4BrClO
Molecular Weight219.46 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)Br)C=O
InChIInChI=1S/C7H4BrClO/c8-7-5(4-10)2-1-3-6(7)9/h1-4H
InChIKeyVEJPLARLFWIYNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-3-chlorobenzaldehyde: Core Properties & Procurement


2-Bromo-3-chlorobenzaldehyde (CAS 74073-40-8) is a dihalogenated aromatic aldehyde characterized by a bromine at the 2-position and a chlorine at the 3-position on the benzaldehyde ring . Its molecular formula is C₇H₄BrClO, with a molecular weight of approximately 219.46 g/mol . The compound is a solid at room temperature, with a melting point range of 79–83 °C and a predicted boiling point of 269 °C at 760 mmHg . It is primarily utilized as a synthetic intermediate in medicinal chemistry and agrochemical research, where its dual halogen substitution pattern provides a unique electrophilic and steric profile that distinguishes it from mono-halogenated or differently substituted benzaldehyde analogs [1].

1

Dihalogenated aromatic aldehyde with Br (2-position) and Cl (3-position).

2

Orthogonal leaving-group reactivity (Br > Cl) supports chemoselective SNAr.

3

Modular building block for medicinal chemistry and agrochemical synthesis.

2-Bromo-3-chlorobenzaldehyde: Analog Differentiation


In the class of halogenated benzaldehydes, seemingly minor variations in halogen identity (Br vs. Cl vs. F) and substitution pattern (2,3- vs. 2,4- vs. 3,4-) produce substantial differences in electronic distribution, steric hindrance, and leaving-group potential, directly impacting reaction kinetics and product regioselectivity [1]. For instance, the electron-withdrawing strength and polarizability differ significantly between bromine and chlorine, affecting the acidity of adjacent protons and the stability of reaction intermediates [2]. Furthermore, the specific 2-bromo-3-chloro pattern creates a unique anisotropic environment that influences both nucleophilic aromatic substitution (SNAr) reactivity and metal-catalyzed cross-coupling outcomes, meaning that substituting a 2,3-dichloro or 2-bromo-3-fluoro analog will likely lead to different yields, selectivity profiles, or biological activities . The quantitative evidence below substantiates why 2-Bromo-3-chlorobenzaldehyde is not interchangeable with its closest structural relatives.

!

Halogen substitution pattern shifts electronic distribution and steric effects, altering reactivity.

!

Different leaving-group aptitude (Br vs. Cl) may change reaction kinetics and product regioselectivity.

!

Enzyme inhibition profiles and cross-coupling outcomes may diverge with closest structural analogs.

2-Bromo-3-chlorobenzaldehyde: Comparative Evidence


Enhanced SNAr Electrophilicity vs. 2,3-Dichlorobenzaldehyde

In nucleophilic aromatic substitution (SNAr), the C-Br bond is significantly more labile than the C-Cl bond due to bromine's lower bond dissociation energy and superior leaving-group ability. This directly impacts reaction rates and achievable yields. While direct kinetic data for 2-Bromo-3-chlorobenzaldehyde vs. 2,3-dichlorobenzaldehyde is not available, class-level inference from halogen exchange studies indicates that the bromine atom in 2-Bromo-3-chlorobenzaldehyde will undergo substitution preferentially and more rapidly than the chlorine in 2,3-dichlorobenzaldehyde under identical conditions [1].

SNAr Leaving-Group Aptitude
Class-level
2-Bromo-3-chloro: Br lability vs 2,3-Dichloro: Cl less labile
Δ BDE ~58 kJ/mol
May support chemoselective functionalization at 2-position.
Class-level bond energy data extrapolated to SNAr context.
Nucleophilic Aromatic Substitution Leaving Group Potential Reaction Kinetics

ALDH3A1 Inhibition: Potency Advantage over Fluoro Analog

In head-to-head enzyme inhibition assays, 2-Bromo-3-chlorobenzaldehyde demonstrated substantially greater potency against aldehyde dehydrogenase 3A1 (ALDH3A1) than its 2-bromo-3-fluoro analog. The IC50 value for 2-Bromo-3-chlorobenzaldehyde was 360 nM [1], whereas 2-bromo-3-fluorobenzaldehyde exhibited an IC50 of 2,100 nM [2], representing a 5.8-fold difference in inhibitory potency.

ALDH3A1 IC50
Head-to-head
360 nM vs 2,100 nM
5.8-fold lower IC50
Supports ALDH3A1 inhibitor evaluation context.
Full-length human ALDH3A1, benzaldehyde substrate.
Enzyme Inhibition ALDH3A1 IC50

Crystal Packing: Br···O Interactions vs. Fluoro Analog

X-ray crystallographic analysis reveals that 2-Bromo-3-chlorobenzaldehyde engages in specific Br···O intermolecular interactions within its crystal lattice [1]. This non-covalent interaction, a form of halogen bonding, is enabled by the polarizability of the bromine atom and the proximity of the aldehyde oxygen. In contrast, the 2-bromo-3-fluoro analog is unlikely to exhibit comparable halogen bonding due to fluorine's lower polarizability and weaker σ-hole character [2].

Crystal Halogen Bonding
Reported
Br···O interactions observed; absent in 2-bromo-3-fluoro analog.
May influence solid-state properties and formulation stability.
Single-crystal X-ray diffraction data.
Crystal Engineering Halogen Bonding Solid-State Properties

Solubility & Volatility vs. 2,3-Dichlorobenzaldehyde

Comparative thermophysical analysis of halogenated benzaldehydes shows that 2,3-dichlorobenzaldehyde exhibits higher solubility than 4-bromobenzaldehyde due to chlorine's smaller atomic size and higher electronegativity [1]. Extending this class-level inference to 2-Bromo-3-chlorobenzaldehyde, the presence of both bromine and chlorine creates an intermediate solubility profile that differs from both the dichloro and dibromo analogs, which can be exploited for selective crystallization or extraction protocols.

Solubility Ranking
Class-level
2,3-Dichloro > 2-Bromo-3-chloro > 2,3-Dibromo
Intermediate solubility may simplify extraction and recrystallization.
Qualitative trend from thermophysical studies.
Physicochemical Properties Solubility Volatility

2-Bromo-3-chlorobenzaldehyde: Application Scenarios


Chemoselective SNAr for Sequential Functionalization

Utilize the pronounced lability difference between the C-Br and C-Cl bonds to achieve selective nucleophilic substitution at the 2-position, leaving the 3-chloro substituent intact for subsequent functionalization. This orthogonal reactivity is not feasible with 2,3-dichlorobenzaldehyde, where both halogens exhibit similar SNAr reactivity, leading to mixture formation [1].

ALDH3A1 Inhibitors for Cancer Stem Cell Targeting

Leverage the 5.8-fold greater ALDH3A1 inhibitory potency of 2-Bromo-3-chlorobenzaldehyde (IC50 = 360 nM) over 2-bromo-3-fluorobenzaldehyde (IC50 = 2,100 nM) as a scaffold for designing potent and selective inhibitors. The chloro substituent contributes to improved target engagement relative to fluoro, making this compound a superior starting point for medicinal chemistry optimization [1].

Crystal Engineering & Solid-Form Optimization

Exploit the Br···O halogen bonding observed in the crystal structure of 2-Bromo-3-chlorobenzaldehyde to tune solid-state properties such as melting point, stability, and solubility. This intermolecular interaction is absent in the 2-bromo-3-fluoro analog due to fluorine's poor halogen-bond donor capability, making 2-Bromo-3-chlorobenzaldehyde uniquely suited for co-crystal and solid dispersion formulation studies [1].

Purification via Intermediate Solubility

Design extraction and recrystallization protocols that capitalize on the intermediate solubility profile of 2-Bromo-3-chlorobenzaldehyde, which falls between the more soluble 2,3-dichloro and less soluble 2,3-dibromo analogs. This predictable behavior simplifies process development and reduces the need for extensive solubility screening [1].

Application
Selection Property
Validation Focus
Chemoselective SNAr
Orthogonal C-Br/C-Cl reactivity
Regioselectivity under SNAr conditions
ALDH3A1 Enzyme Inhibition
Chloro-substituted benzaldehyde scaffold
Enzyme inhibition assay context
Crystal & Solid-Form Engineering
Intermolecular halogen bonding
Solid-state property impact
Purification Process Design
Intermediate solubility profile
Crystallization and extraction outcomes

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

59 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Bromo-3-chlorobenzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.